

Application Notes and Protocols for Pharmacokinetic Studies of Fulvestrant with Fulvestrant-D5

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Compound of Interest

Compound Name: *Fulvestrant-D5*

Cat. No.: *B1165269*

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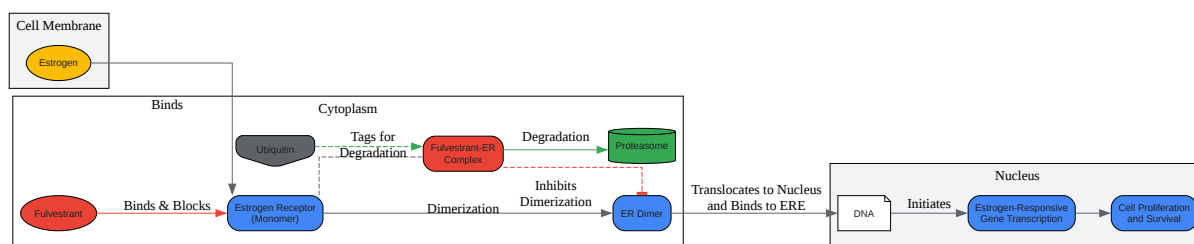
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of fulvestrant, a selective estrogen receptor degrader (SERD), using **Fulvestrant-D5** as an internal standard for bioanalytical quantification.

Fulvestrant is a critical therapy for hormone receptor-positive metastatic breast cancer.^{[1][2]} Accurate characterization of its pharmacokinetic profile is essential for optimizing dosing strategies and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard like **Fulvestrant-D5** is crucial for robust and reliable quantification of fulvestrant in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[3]

Mechanism of Action of Fulvestrant

Fulvestrant is a pure estrogen receptor (ER) antagonist with a novel mechanism of action that distinguishes it from selective estrogen receptor modulators (SERMs).^{[1][4]} It binds competitively to the estrogen receptor with high affinity, inducing a conformational change that impairs receptor dimerization and interaction with DNA. This action prevents the transcription of estrogen-responsive genes that drive cell proliferation. Furthermore, the fulvestrant-ER complex is unstable, leading to its accelerated degradation via the ubiquitin-proteasome pathway. This dual action of blocking ER functionality and promoting its degradation results in a significant reduction in cellular ER levels, profoundly inhibiting estrogen signaling.



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Figure 1. Signaling pathway of fulvestrant's mechanism of action.

Pharmacokinetic Properties of Fulvestrant

Fulvestrant is administered as a long-acting intramuscular injection. Following administration, it is slowly absorbed, reaching peak plasma concentrations at a median of 7 days. It is highly bound to plasma proteins (99%) and has a large volume of distribution (3-5 L/kg), indicating extensive extravascular distribution. The terminal half-life of fulvestrant is approximately 40 days. Metabolism occurs primarily in the liver, with cytochrome P450 3A4 (CYP3A4) being the main isoenzyme involved in its oxidation. Excretion is predominantly through the feces.

Quantitative Data Summary

The following tables summarize key parameters from published bioanalytical methods and clinical pharmacokinetic studies of fulvestrant.

Table 1: Bioanalytical Method Parameters for Fulvestrant Quantification

Parameter	Value	Reference
Internal Standard	Fulvestrant-D5	
Biological Matrix	Human Plasma	
Sample Preparation	Liquid-Liquid Extraction (LLE)	
Chromatography	Reversed-Phase LC	
Detection	Tandem Mass Spectrometry (MS/MS)	
Calibration Range	0.05 - 100 ng/mL	
	0.100 - 25.0 ng/mL	
	0.052 - 40 ng/mL	
Lower Limit of Quantification (LLOQ)	0.05 ng/mL	
	0.100 ng/mL	
	0.053 ng/mL	
Intra-day Precision (%RSD)	≤ 3.1%	
Inter-day Precision (%RSD)	≤ 2.97%	
Accuracy (% Bias)	84.5% to 100.0%	
Recovery	~79.29%	

Table 2: Pharmacokinetic Parameters of Fulvestrant (250 mg Intramuscular Dose)

Parameter	Value	Reference
C _{max} (Maximum Plasma Concentration)	8.2 µg/L	
t _{max} (Time to C _{max})	7.0 days	
AUC (Area Under the Curve) 0-28 days	148 µg·day/L	
C _{min} (Minimum Plasma Concentration at 28 days)	2.6 µg/L	
Apparent Half-life	~40 days	
Clearance	690 ± 226 mL/min	

Experimental Protocols

Protocol 1: Quantification of Fulvestrant in Human Plasma by LC-MS/MS

This protocol describes a validated method for the determination of fulvestrant in human plasma using **Fulvestrant-D5** as an internal standard.

1. Materials and Reagents:

- Fulvestrant reference standard
- Fulvestrant-D5** internal standard
- HPLC-grade acetonitrile, methanol, and methyl tertiary butyl ether (MTBE)
- Formic acid or acetic acid
- Drug-free human plasma (K3EDTA)
- Purified water (Milli-Q or equivalent)

2. Preparation of Stock and Working Solutions:

- Fulvestrant Stock Solution (1 mg/mL): Accurately weigh and dissolve fulvestrant reference standard in methanol.
- **Fulvestrant-D5** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Fulvestrant-D5** in methanol.
- Working Solutions: Prepare serial dilutions of the fulvestrant stock solution in methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of **Fulvestrant-D5** in methanol.

3. Sample Preparation (Liquid-Liquid Extraction):

- Pipette 500 μ L of plasma sample (blank, calibration standard, QC, or unknown) into a polypropylene tube.
- Add a specified amount of the **Fulvestrant-D5** internal standard working solution to each tube (except for the blank matrix).
- Vortex briefly to mix.
- Add 2.5 mL of MTBE as the extraction solvent.
- Vortex for 10 minutes to ensure thorough mixing.
- Centrifuge at 4000 rpm for 5 minutes at 20°C.
- Carefully transfer the supernatant (organic layer) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume of the mobile phase.
- Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

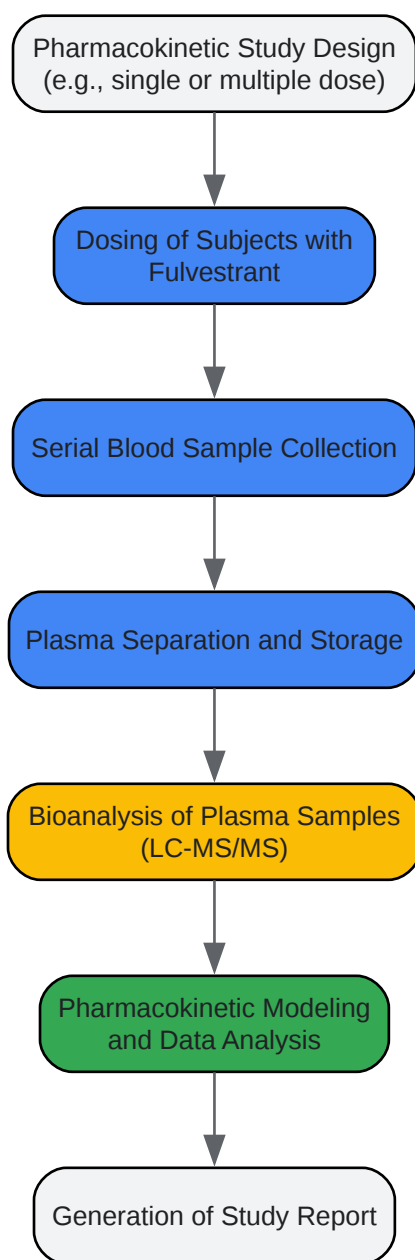
4. LC-MS/MS Conditions:

- Liquid Chromatography:

- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A mixture of acetonitrile and water with a small percentage of acid (e.g., 0.1% formic acid or 0.5% acetic acid). An isocratic or gradient elution can be used.
- Flow Rate: As appropriate for the column dimensions (e.g., 0.4-1.0 mL/min).
- Column Temperature: Maintained at a constant temperature (e.g., 35°C).
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive mode depending on the mobile phase.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Fulvestrant: m/z 605.2 \rightarrow 427.4 (or similar, may vary by instrument and ionization mode).
 - **Fulvestrant-D5**: m/z 611.8 \rightarrow (product ion to be determined, typically a +5 Da shift from the fulvestrant product ion).

5. Data Analysis:

- Generate a calibration curve by plotting the peak area ratio of fulvestrant to **Fulvestrant-D5** against the nominal concentration of the calibration standards.
- Use a weighted linear regression model (e.g., $1/x^2$).
- Quantify the concentration of fulvestrant in the QC and unknown samples using the calibration curve.



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Figure 2. Logical workflow for a typical pharmacokinetic study.

Conclusion

The protocols and data presented provide a robust framework for the pharmacokinetic evaluation of fulvestrant. The use of **Fulvestrant-D5** as an internal standard in conjunction with a validated LC-MS/MS method ensures the accuracy and reliability of the bioanalytical data, which is fundamental for successful drug development and clinical application.

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